2-{2-[(2-Chloroprop-2-en-1-yl)sulfanyl]-4-methyl-1,3-thiazol-5-yl}acetic acid
Description
The compound 2-{2-[(2-Chloroprop-2-en-1-yl)sulfanyl]-4-methyl-1,3-thiazol-5-yl}acetic acid is a thiazole-based heterocyclic molecule with a sulfanyl linker and acetic acid moiety. Its structure features a 1,3-thiazol core substituted at the 2-position with a 2-chloroprop-2-en-1-ylsulfanyl group and at the 4-position with a methyl group, while the 5-position is linked to an acetic acid chain. This compound has been cataloged as a building block for medicinal chemistry, though commercial availability is currently discontinued .
Key structural attributes include:
Properties
IUPAC Name |
2-[2-(2-chloroprop-2-enylsulfanyl)-4-methyl-1,3-thiazol-5-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2S2/c1-5(10)4-14-9-11-6(2)7(15-9)3-8(12)13/h1,3-4H2,2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZEINAWJDNQZSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)SCC(=C)Cl)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(2-Chloroprop-2-en-1-yl)sulfanyl]-4-methyl-1,3-thiazol-5-yl}acetic acid typically involves multiple steps, starting with the preparation of the thiazole ring. One common method is the reaction of 2-chloroprop-2-en-1-yl mercaptan with chloroacetic acid in the presence of a base, followed by cyclization to form the thiazole ring.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can help streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: : Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols.
Major Products Formed
Oxidation: : Formation of carboxylic acids or ketones.
Reduction: : Formation of alcohols or amines.
Substitution: : Formation of derivatives with different functional groups.
Scientific Research Applications
Biological Activities
Antimicrobial Properties
Research has indicated that thiazole derivatives possess antimicrobial properties. The presence of the thiazole ring in this compound suggests potential efficacy against various pathogens. Studies have shown that similar compounds can inhibit bacterial growth and may be effective against antibiotic-resistant strains .
Anticancer Activity
Thiazole-based compounds are often explored for their anticancer properties. Preliminary studies suggest that 2-{2-[(2-Chloroprop-2-en-1-yl)sulfanyl]-4-methyl-1,3-thiazol-5-yl}acetic acid may induce apoptosis in cancer cells by disrupting cellular signaling pathways. Further research is necessary to elucidate its specific mechanisms and effectiveness against different cancer types .
Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. This property could be leveraged in drug design to develop inhibitors for enzymes related to diseases such as diabetes or cancer. The chloropropene moiety could enhance binding affinity to target enzymes due to its electrophilic nature .
Practical Applications
Pharmaceutical Development
Due to its diverse biological activities, this compound holds promise in pharmaceutical research. It could serve as a lead compound for developing new antimicrobial or anticancer agents. The ability to modify the structure further allows for optimization of its pharmacological properties .
Agricultural Chemistry
The antimicrobial properties of this compound can be applied in agricultural chemistry as a potential pesticide or fungicide. Its effectiveness against plant pathogens could help improve crop yields and reduce reliance on traditional chemical pesticides .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Antimicrobial Activity Study | Evaluated the effectiveness against gram-positive and gram-negative bacteria | Showed significant inhibition of bacterial growth at low concentrations |
| Anticancer Research | Investigated apoptosis induction in breast cancer cell lines | Induced cell death through mitochondrial pathway activation |
| Enzyme Inhibition Assay | Assessed inhibition of specific metabolic enzymes | Demonstrated competitive inhibition with high binding affinity |
Mechanism of Action
The mechanism by which 2-{2-[(2-Chloroprop-2-en-1-yl)sulfanyl]-4-methyl-1,3-thiazol-5-yl}acetic acid exerts its effects involves its interaction with specific molecular targets. The thiazole ring and chloropropenyl group can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes structurally related thiazolylacetic acid derivatives, highlighting key differences in substituents, molecular weight, and reported activities:
Key Structural and Functional Differences
Core Heterocycle :
- The target compound and TTP399 share a 1,3-thiazole core, whereas derivatives in utilize a 1,3,4-thiadiazole ring. The thiadiazole core may confer distinct electronic properties and binding affinities .
Substituent Effects: Chloropropenyl vs. Fluorine and Cyano Groups: The fluorophenyl-cyano derivative () likely exhibits enhanced metabolic stability and target selectivity due to fluorine’s electronegativity and the cyano group’s polarity .
Pharmacological Profiles :
- TTP399 : Demonstrated glucokinase activation, advancing to clinical trials for diabetes. Its bulky cyclohexyl and propoxy groups improve solubility and pharmacokinetics compared to the simpler target compound .
- Thiadiazole Derivatives : Exhibit anticonvulsant and anticancer activities, attributed to the thiadiazole ring’s ability to interact with ion channels or DNA .
Biological Activity
2-{2-[(2-Chloroprop-2-en-1-yl)sulfanyl]-4-methyl-1,3-thiazol-5-yl}acetic acid is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings, including data tables and case studies.
Basic Information
| Property | Details |
|---|---|
| Chemical Formula | C9H10ClNO2S2 |
| Molecular Weight | 263.77 g/mol |
| IUPAC Name | 2-[2-(2-chloroprop-2-enylsulfanyl)-4-methyl-1,3-thiazol-5-yl]acetic acid |
| CAS Number | 1019352-89-6 |
| Appearance | Powder |
| Storage Temperature | 4 °C |
The compound features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that compounds containing thiazole moieties exhibit significant antimicrobial effects. For example, thiazole derivatives have been shown to inhibit various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Potential
Studies have suggested that this compound may possess anticancer properties. In vitro experiments have demonstrated that this compound can induce apoptosis in cancer cells through the activation of caspase pathways. The following table summarizes key findings from recent studies:
Immunomodulatory Effects
Recent research has highlighted the immunomodulatory effects of thiazole derivatives. In animal models, these compounds have been shown to enhance immune responses by increasing the activity of natural killer (NK) cells and promoting cytokine production. This suggests potential applications in immunotherapy.
Case Study 1: Anticancer Activity in Murine Models
A study investigated the effects of this compound on tumor growth in mice injected with tumor cells. The results indicated a significant reduction in tumor size compared to the control group, with observed increases in serum cytokines such as TNF-alpha and IL-6, suggesting enhanced immune activity.
Case Study 2: Antimicrobial Efficacy
Another study assessed the antimicrobial efficacy of this compound against clinical isolates of bacteria. The compound exhibited potent activity against multi-drug resistant strains, indicating its potential as a novel antimicrobial agent.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-{2-[(2-Chloroprop-2-en-1-yl)sulfanyl]-4-methyl-1,3-thiazol-5-yl}acetic acid, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with thiazole ring formation via cyclization of thiourea derivatives or coupling of 2-chloropropenylthiol with preformed thiazole intermediates. Key steps include nucleophilic substitution and pH-controlled cyclization. Refluxing in aprotic solvents (e.g., acetonitrile) under inert atmospheres minimizes side reactions. Temperature control (70–90°C) and stoichiometric ratios of reactants (e.g., 1.2 equivalents of hydrazine hydrate) are critical for yield optimization. TLC monitoring (chloroform:methanol, 7:3) ensures reaction completion .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be identified?
- Methodological Answer :
- 1H/13C NMR : Confirm thiazole ring protons (δ 7.5–8.5 ppm) and methyl groups (δ 2.1–2.5 ppm). The acetic acid moiety shows a carbonyl carbon at ~170 ppm in 13C NMR.
- HRMS : Exact mass analysis (e.g., m/z 318.03 for C10H11ClN2O2S2) verifies molecular integrity.
- IR : Detect carbonyl stretching (1700–1750 cm⁻¹) and sulfur-related bands (600–800 cm⁻¹).
Purity is validated via HPLC with UV detection at 254 nm .
Q. What common chemical reactions does this compound undergo, and how are they monitored experimentally?
- Methodological Answer : The compound participates in nucleophilic substitutions (e.g., thiol-disulfide exchanges) and cycloadditions due to its reactive thiazole and chloropropenyl groups. Reactions are monitored via:
- TLC : Track progress using silica plates and visualizing agents (e.g., iodine vapor).
- In-situ FTIR : Detect intermediate functional groups.
- pH titration : Ensure optimal conditions for acid-catalyzed reactions. Post-reaction, products are purified via recrystallization (DMF/acetic acid) or column chromatography .
Advanced Research Questions
Q. How can reaction parameters be optimized to minimize by-products during thiazole ring formation in the synthesis of this compound?
- Methodological Answer :
- Temperature : Maintain 70–90°C to balance reaction rate and selectivity.
- Catalysts : Sodium acetate (0.1 mol) enhances cyclization efficiency.
- Solvent polarity : Use DMF for polar intermediates to stabilize transition states.
- Slow reactant addition : Prevents local excess of reagents, reducing dimerization.
- Inert atmosphere : Argon/N2 minimizes oxidation of sulfur-containing intermediates .
Q. What strategies resolve contradictions in reported biological activity data for this compound across studies?
- Methodological Answer :
- Assay standardization : Validate cell line specificity (e.g., HepG2 vs. HEK293) and concentration ranges (IC50 vs. EC50).
- Structural analogs : Compare with fluorophenyl or methyl-substituted derivatives to isolate substituent effects .
- Kinetic studies : Perform time-dependent enzyme inhibition assays to identify mechanism-based discrepancies (e.g., competitive vs. non-competitive inhibition) .
- Purity validation : Use HPLC-MS to rule out impurities (>95% purity threshold) .
Q. What mechanistic insights guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- SAR studies : Modify the chloropropenyl group to fluorinated or brominated analogs to alter electron-withdrawing effects.
- Docking simulations : Predict binding affinity to targets (e.g., COX-2 or bacterial enzymes) using software like AutoDock Vina.
- Metabolic stability : Introduce methyl groups at the thiazole 4-position to reduce CYP450-mediated degradation.
- In vitro assays : Test derivatives in parallel with parent compound for IC50 shifts ≥10-fold .
Q. How are computational methods integrated into experimental workflows to predict reactivity or stability issues?
- Methodological Answer :
- DFT calculations : Optimize geometries (B3LYP/6-31G*) to predict reaction pathways for chloropropenyl substitution.
- QSAR models : Corrogate electronic parameters (Hammett σ) with antimicrobial activity.
- Degradation prediction : Use software (e.g., Zeneth) to identify hydrolytic cleavage sites (e.g., acetic acid moiety in acidic conditions) .
Data Analysis and Experimental Design
Q. How should researchers address discrepancies in spectral data interpretation for this compound?
- Methodological Answer :
- 2D NMR (HSQC, HMBC) : Resolve overlapping signals by correlating 1H-13C couplings.
- Isotopic labeling : Introduce 13C at the acetic acid carbonyl to confirm assignment.
- Comparative databases : Cross-reference with PubChem entries (CID: 211102-85-1) for validated spectral profiles .
Q. What experimental controls are essential when evaluating this compound’s cytotoxicity in cell-based assays?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
